2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
This compound features a benzamide core substituted with 2,3-dimethoxy groups and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety linked via an ethyl chain. The tetrahydroisoquinoline sulfonyl group is a critical pharmacophore observed in bioactive molecules targeting ion channels (e.g., Kv1.1–1.2 inhibitors) and multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) . The dimethoxy substituents on the benzamide may enhance lipophilicity and influence binding affinity, though specific data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-9-5-8-17(19(18)27-2)20(23)21-11-13-28(24,25)22-12-10-15-6-3-4-7-16(15)14-22/h3-9H,10-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMVDDJUUPTXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline scaffold . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent at ambient temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of iminium ions.
Reduction: Formation of reduced dihydroisoquinoline derivatives.
Substitution: Formation of sulfonamide or thiol-substituted derivatives.
Scientific Research Applications
2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site and preventing its catalytic activity . This inhibition can disrupt metabolic pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Similarities and Key Motifs
The compound shares a tetrahydroisoquinoline-2-sulfonyl ethylbenzamide scaffold with several analogs, which is associated with diverse biological activities:
Key Observations :
- The tetrahydroisoquinoline sulfonyl group is a conserved motif in Kv1.1–1.2 inhibitors (e.g., compounds 8, 9, 12) and MDR modulators (e.g., compound 7h) .
- Substituent positioning significantly impacts activity: 2,3-Dimethoxy on benzamide (target compound) vs. 6,7-dimethoxy on tetrahydroisoquinoline (compound 7h) correlates with distinct targets (MDR vs. ion channels). Bromination (5-bromo-2,3-dimethoxy in ) shifts activity toward dopaminergic systems, highlighting substituent-dependent target selectivity .
Drug-Likeness and Physicochemical Properties
- Compounds with the tetrahydroisoquinoline sulfonyl motif (e.g., ’s analogs) exhibit drug-like Molsoft scores (0 to 2), suggesting favorable pharmacokinetic profiles .
Biological Activity
The compound 2,3-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a derivative of tetrahydroisoquinoline known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H23N2O4S
- Molecular Weight : 389.47 g/mol
- CAS Number : 42971-24-4
Synthesis
Recent studies have focused on the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ) derivatives, including the target compound. The synthesis employs environmentally friendly methodologies involving Preyssler heteropolyacid catalysts, yielding moderate to high yields (35-91%) under mild conditions .
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. In particular:
- Antifungal Activity : Certain derivatives showed potent antifungal effects against various species such as Aspergillus spp., Penicillium spp., and Botrytis cinerea. Derivatives were tested for Minimum Inhibitory Concentration (MIC), with some showing MIC values as low as 0.5 µg/mL against Candida albicans and other fungal pathogens .
- Bacterial Activity : The compound was evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli. Some derivatives displayed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .
Antiproliferative Effects
The compound's structural features suggest potential antiproliferative activity. A related study indicated that tetrahydroisoquinoline derivatives could inhibit cell proliferation in various cancer cell lines. The most effective compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.45 µM) against human tumor xenografts .
ADMET Properties
A thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted on the synthesized derivatives:
- Absorption : High gastrointestinal absorption predicted.
- Distribution : Favorable distribution characteristics.
- Metabolism : Metabolically stable in liver microsomes.
- Excretion : Low toxicity observed in preliminary tests; no hepatic toxicity reported for several derivatives .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
